Diphenyldithioperoxyanhydride
Overview
Description
Diphenyldithioperoxyanhydride is a chemical compound with the molecular formula C14H10S4 and a molecular weight of 306.49 . It is used as a Reversible Addition Fragmentation Chain Transfer (RAFT) agent in the manufacturing of polymers using disulfide compounds with a radical initiator in solvent or no solvent .
Molecular Structure Analysis
The molecular structure of Diphenyldithioperoxyanhydride can be determined using techniques such as X-ray crystallography, which has been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds . Other techniques include drug-drug interaction through molecular structure similarity analysis .Physical And Chemical Properties Analysis
Diphenyldithioperoxyanhydride has a melting point of 94-96°C, a predicted boiling point of 446.8±28.0 °C, and a predicted density of 1.367±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The physical and chemical properties of such compounds can be analyzed using various techniques as discussed in the literature .Scientific Research Applications
Pharmacological Properties
- Antioxidant, Glutathione Peroxidase-mimetic, and Neuroprotective Effects : Diphenyl diselenide, a related organoselenium compound, exhibits significant pharmacological properties, including antioxidant, glutathione peroxidase-mimetic, and neuroprotective effects. It has been studied for its modulatory effects on anxiety-like profiles in animal models, suggesting its potential in addressing generalized anxiety disorders (Hassan et al., 2015).
Antioxidant Assessment and Kinetics
- DPPH Assay for Antiradical Properties : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for assessing the antiradical properties of compounds. This assay helps understand the efficacy of antioxidants in minimizing oxidative stress, important in evaluating the utility of compounds like Diphenyldithioperoxyanhydride in various applications (Mishra et al., 2012).
Applications in Organic Chemistry and Materials Science
- Molecular Engineering and Microstructure Formation : Diphenylalanine, a similar compound, has been used in organic supramolecular chemistry to form unique microstructures with applications ranging from energy storage to drug delivery. The synthesis of analogues of Diphenyldithioperoxyanhydride could lead to the development of new materials with specific mechanical, optical, and chemical properties (Pellach et al., 2016).
Potential in Pharmacology and Medicine
- Anxiolytic-like Effects in Psychopharmacology : Diphenyl diselenide has shown anxiolytic-like effects in various animal studies, suggesting potential applications in psychopharmacology and as a treatment for anxiety disorders. The interaction with GABAA and 5HT receptors indicates a complex pharmacological profile (Ghisleni et al., 2008).
Biological and Cellular Effects
- Pro-Oxidant Action in Cellular Studies : Studies on yeast (Saccharomyces cerevisiae) have revealed that diphenyl diselenide, a related compound, exhibits pro-oxidant properties. This highlights its potential impact on cellular oxidative stress and could inform research on Diphenyldithioperoxyanhydride's cellular interactions (Rosa et al., 2005).
Safety And Hazards
Diphenyldithioperoxyanhydride is classified as very toxic to aquatic life with long-lasting effects . In case of exposure, it is advised to seek immediate medical attention. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .
properties
IUPAC Name |
benzenecarbonothioylsulfanyl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLGSPYKZTZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337694 | |
Record name | Bis(phenylthioxomethyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyldithioperoxyanhydride | |
CAS RN |
5873-93-8 | |
Record name | Bis(phenylthioxomethyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(thiobenzoyl) Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.